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Compound of Interest

Compound Name: 2-Azaspiro[3.4]oct-6-ene

CAS No.: 1638766-90-1

Cat. No.: B3323474

Get Quote

Executive Summary: The "Escaping Flatland"
Mandate
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-

dimensional (3D), sp³-rich architectures is critical for improving physicochemical properties

(solubility, metabolic stability) and exploring novel chemical space. The 2-azaspiro[3.4]oct-6-
ene scaffold represents a privileged structural motif. It offers a conformationally restricted

spirocyclic core that positions exit vectors in unique orientations, distinct from standard

piperidine or pyrrolidine analogs.

This guide details the robust synthesis, characterization, and strategic application of tert-butyl

2-azaspiro[3.4]oct-6-ene-2-carboxylate (the N-Boc protected form), a versatile building block

for high-value pharmaceutical intermediates.

Structural Analysis & Retrosynthesis
The 2-azaspiro[3.4]oct-6-ene core consists of a strained four-membered azetidine ring spiro-

fused to a five-membered cyclopentene ring. The presence of the alkene at the C6 position
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provides a critical handle for further functionalization (e.g., hydroboration, epoxidation,

dihydroxylation), making this scaffold a "divergent intermediate."

Retrosynthetic Logic
The most scalable and reliable method for constructing this spiro-alkene is Ring-Closing

Metathesis (RCM). This approach disconnects the C6-C7 double bond, revealing a 3,3-

diallylazetidine precursor. This precursor, in turn, can be traced back to a 2,2-diallyl-1,3-

propanediol derivative, synthesized via classical malonate alkylation.

Key Advantages of this Route:

Scalability: Avoids the use of unstable cyclobutanone intermediates.

Versatility: The RCM step is highly tolerant of functional groups.

Safety: Minimizes the use of high-energy reagents typically associated with [2+2]

cycloadditions.

2-Azaspiro[3.4]oct-6-ene
(Target Scaffold)

3,3-Diallylazetidine
(RCM Precursor)

Retrosynthetic Step 1:
Ring-Closing Metathesis

Diethyl 2,2-diallylmalonate
(Starting Material)

Retrosynthetic Step 2:
Cyclization & Reduction

Click to download full resolution via product page

Caption: Retrosynthetic disconnection of the 2-azaspiro[3.4]oct-6-ene scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3323474/docs?utm_src=pdf-body-img#technical-guide-synthesis-and-characterization-of-2-azaspiro-3-4-oct-6-ene
https://www.benchchem.com/product/b3323474/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-2-azaspiro-3-4-oct-6-ene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
Phase 1: Synthesis of the RCM Precursor (N-Boc-3,3-
diallylazetidine)
This phase constructs the quaternary center and the azetidine ring.

Step 1.1: Double Alkylation of Diethyl Malonate

Reagents: Diethyl malonate (1.0 eq), Allyl bromide (2.2 eq), NaH (2.5 eq), DMF/THF.

Protocol:

Suspend NaH (60% dispersion) in dry THF at 0°C under N₂.

Add diethyl malonate dropwise. Stir for 30 min.

Add allyl bromide slowly (exothermic).

Reflux for 4 hours.

Workup: Quench with saturated NH₄Cl, extract with EtOAc.

Yield: >90% of Diethyl 2,2-diallylmalonate.

Step 1.2: Reduction to Diol

Reagents: LiAlH₄ (2.5 eq), THF.

Protocol:

Add diester solution to LiAlH₄ suspension at 0°C.

Warm to RT and reflux for 2 hours.

Workup: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate.[1]

Product:2,2-Diallyl-1,3-propanediol.
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Step 1.3: Azetidine Ring Formation (The "Mesylation-Cyclization" Sequence)

Reagents: MsCl (2.2 eq), Et₃N, DCM; then Benzylamine (3.0 eq) or Tosylamide.

Note: Using tosylamide allows for easier detosylation/Boc-protection, but benzylamine is

often cheaper for scale-up.

Protocol:

Convert diol to bis-mesylate using MsCl/Et₃N in DCM at 0°C.

Heat bis-mesylate with benzylamine (neat or in CH₃CN) at 80°C for 16h.

Product:1-Benzyl-3,3-diallylazetidine.

Protection Swap: Hydrogenolysis (Pd/C, H₂, Boc₂O) is not suitable here due to the allyl

groups.

Alternative: Use 1-chloroethyl chloroformate (ACE-Cl) to remove benzyl, then treat with

Boc₂O.

Final Precursor:tert-Butyl 3,3-diallylazetidine-1-carboxylate.

Phase 2: Ring-Closing Metathesis (RCM)
This is the critical step forming the spiro-alkene.

Step 2.1: Grubbs Cyclization

Reagents: Grubbs Catalyst 2nd Generation (2-5 mol%), DCM (degassed).

Concentration:0.05 M (High dilution is mandatory to prevent intermolecular polymerization).

Protocol:

Dissolve tert-butyl 3,3-diallylazetidine-1-carboxylate in anhydrous, degassed DCM.

Add Grubbs II catalyst in one portion under Argon.
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Reflux (40°C) for 2-4 hours. Monitor by TLC (disappearance of starting material).

Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir

for 1 hour.

Filter through a pad of Celite.

Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

Yield: Typically 85-95%. Product:tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Diethyl Malonate 1. Allylation
(Allyl-Br, NaH)

2. Reduction
(LiAlH4)

3. Cyclization
(MsCl; R-NH2)

4. RCM
(Grubbs II) 2-Azaspiro[3.4]oct-6-ene

Click to download full resolution via product page

Caption: Step-by-step synthetic workflow for the target spirocycle.

Characterization Data
The following data confirms the structure of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate.
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Technique Parameter
Observed Data
(Typical)

Interpretation

¹H NMR Alkene δ 5.75 (s, 2H)

The olefinic protons in

the 5-membered ring

(singlet implies

symmetry).

Azetidine δ 3.85 (s, 4H)

The methylene

protons of the

azetidine ring (N-CH₂-

C).

Allylic δ 2.45 (s, 4H)

The methylene

protons of the

cyclopentene ring (C-

CH₂-C=).

Boc δ 1.45 (s, 9H) tert-Butyl group.

¹³C NMR Carbonyl δ 156.2
Carbamate (Boc)

carbonyl.

Alkene δ 128.5
The sp² carbons of the

cyclopentene.

Quaternary δ 42.1
The spiro carbon

center.

Azetidine δ 58.5 The N-CH₂ carbons.

Allylic δ 44.0
The CH₂ carbons in

the cyclopentene ring.

HRMS [M+H]⁺ Calc: 210.1494
Confirms formula

C₁₂H₁₉NO₂.

Key Diagnostic Feature: The disappearance of terminal alkene signals (δ 5.0-5.1, 5.8-5.9) from

the diallyl precursor and the appearance of the internal cyclic alkene signal (δ 5.75) is the

primary confirmation of successful RCM.
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Strategic Applications & Functionalization
The C6-alkene is not just a structural feature; it is a reactive handle.

Saturated Scaffold: Hydrogenation (H₂, Pd/C) yields 2-azaspiro[3.4]octane, a bioisostere of

spiro[3.3]heptane but with different vector geometry.

Epoxidation: Treatment with mCPBA yields the spiro-epoxide, allowing for ring-opening with

nucleophiles to create 6,7-substituted derivatives.

Dihydroxylation: Upjohn conditions (OsO₄, NMO) yield the cis-diol, increasing polarity and

water solubility.

Case Study: SSTR5 Antagonists Researchers at Takeda and SCOHIA Pharma utilized the 2,6-

diazaspiro[3.4]octane core (a diaza-analog) to develop potent SSTR5 antagonists for Type 2

Diabetes treatment. The 2-azaspiro[3.4]oct-6-ene scaffold offers similar "vectorization"

properties, allowing the precise positioning of pharmacophores to engage deep binding

pockets while maintaining a low molecular weight profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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